N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine

Description

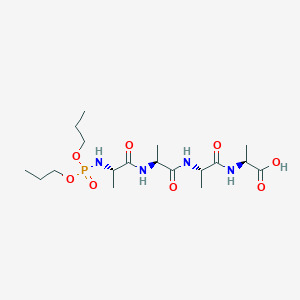

N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine is a phosphorylated tetrapeptide consisting of four L-alanine residues linked to a dipropoxyphosphoryl group at the N-terminus. The dipropoxyphosphoryl group likely enhances its hydrophobicity and stability compared to unmodified peptides, influencing its solubility and reactivity .

Properties

CAS No. |

836649-00-4 |

|---|---|

Molecular Formula |

C18H35N4O8P |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(dipropoxyphosphorylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H35N4O8P/c1-7-9-29-31(28,30-10-8-2)22-13(5)17(25)20-11(3)15(23)19-12(4)16(24)21-14(6)18(26)27/h11-14H,7-10H2,1-6H3,(H,19,23)(H,20,25)(H,21,24)(H,22,28)(H,26,27)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

ZBSZXMQYMFQHAJ-XUXIUFHCSA-N |

Isomeric SMILES |

CCCOP(=O)(N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)OCCC |

Canonical SMILES |

CCCOP(=O)(NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves the stepwise assembly of the peptide chain followed by the introduction of the dipropoxyphosphoryl group. The process begins with the protection of the amino and carboxyl groups of the L-alanine residues to prevent unwanted side reactions. The protected L-alanine residues are then coupled sequentially using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Once the peptide chain is assembled, the dipropoxyphosphoryl group is introduced through a phosphorylation reaction. This step involves the use of dipropoxyphosphoryl chloride in the presence of a base such as triethylamine to facilitate the reaction. The final product is obtained after deprotection of the amino and carboxyl groups, followed by purification using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency in the product. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the compound required for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The dipropoxyphosphoryl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution or potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced analogs with modified dipropoxyphosphoryl groups.

Substitution: Substituted compounds with new functional groups replacing the dipropoxyphosphoryl group.

Scientific Research Applications

N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and phosphorylation reactions.

Biology: Investigated for its potential role in modulating biological processes due to its peptide nature.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide.

Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets. The dipropoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The peptide sequence can also play a role in binding to specific proteins or cellular components, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine with analogous alanine derivatives and peptides based on structural features, molecular properties, and applications:

Key Findings from Comparative Analysis:

Structural Complexity :

- The cyclic peptide in exhibits significantly higher molecular weight (824.96 Da) due to its cyclic biphenyl and multiple modified residues. In contrast, simpler dipeptides like L-alanyl-L-alanine (160.17 Da) lack complex functional groups .

- The dipropoxyphosphoryl group in the target compound distinguishes it from pesticidal analogs like metalaxyl (methoxyacetyl) and bilanafos (hydroxymethylphosphinyl), which prioritize bioactivity over peptide backbone complexity .

Functional Group Impact :

- Phosphoryl groups (e.g., dipropoxyphosphoryl, hydroxymethylphosphinyl) enhance stability and hydrophobicity, making these compounds suitable for membrane interaction studies or herbicide design .

- Aromatic substituents (e.g., difluorophenyl in , dimethylphenyl in metalaxyl ) improve binding to biological targets, such as fungal enzymes or receptors.

Purity and Stability :

- The cyclic peptide requires stringent storage conditions (-80°C) due to its labile structure, whereas simpler compounds like dialanine are stable at -20°C. This suggests that phosphorylated peptides may demand similar cryogenic storage for long-term preservation.

Applications :

- Agricultural compounds (e.g., metalaxyl, bilanafos) are optimized for cost-effective synthesis and field efficacy .

- Research-focused peptides (e.g., ) prioritize high purity (>99% HPLC) and structural precision for mechanistic studies.

Research Implications and Limitations

- Gaps in Evidence : Direct data on this compound are absent in the provided sources, necessitating extrapolation from structurally related compounds.

- Contradictions : While pesticidal analogs prioritize functional group bioactivity, phosphorylated peptides may balance reactivity with peptide backbone interactions, requiring further study to clarify their primary applications.

Biological Activity

N-(Dipropoxyphosphoryl)-L-alanyl-L-alanyl-L-alanyl-L-alanine is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to its structural analogs and the role of alanine derivatives in various biological processes. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and synthesizing relevant data.

Structure and Composition

This compound is a phosphonate derivative of L-alanine, featuring multiple alanine residues. The compound's structure can be represented as follows:

- Chemical Formula : CHNOP

- Molecular Weight : 332.31 g/mol

This structural complexity may contribute to its biological activities, particularly in interactions with enzymes and microbial systems.

Biological Activity Overview

The biological activities of alanine derivatives have been extensively studied, particularly their roles in microbial growth, metabolism, and as potential therapeutic agents. Below are key areas of interest related to the biological activity of this compound:

1. Enzymatic Interactions

Alanine racemase is an enzyme that catalyzes the interconversion between L-alanine and D-alanine, a crucial process for bacterial cell wall synthesis. The presence of multiple alanine residues in this compound may influence the activity of such enzymes, potentially enhancing bacterial growth or providing resistance against certain antibiotics .

2. Antimicrobial Properties

Research indicates that dipeptides and oligopeptides containing alanine exhibit varying degrees of antimicrobial activity. For example, studies on L-alanylleucine and other alanine derivatives have shown selective inhibition against specific Gram-positive and Gram-negative bacteria . It is hypothesized that this compound may exhibit similar properties, although specific studies are required to confirm this.

3. Neuroprotective Effects

The neuroprotective potential of glutamine dipeptides has been documented in clinical studies focusing on chemotherapy-induced neurotoxicity . While not directly studied for this compound, the neuroprotective mechanisms observed in related compounds suggest a possible avenue for exploration.

Case Study 1: Alanine Derivatives in Microbial Growth

A study investigated the role of D- and L-alanine in bacterial peptidoglycan synthesis. It was found that D-amino acids play a critical role in maintaining cell wall integrity, influencing the growth dynamics of various bacteria . This highlights the importance of alanine derivatives in microbial physiology.

Case Study 2: Therapeutic Applications

In a pilot study on oxaliplatin-induced neurotoxicity, glutamine dipeptides demonstrated significant efficacy in reducing neurological symptoms among cancer patients . While this study does not directly involve this compound, it underscores the therapeutic potential of amino acid derivatives.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.